2-[(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide 2-[(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941980-51-4
VCID: VC4611635
InChI: InChI=1S/C22H23N3O4S2/c1-14-4-9-19(29-3)18(10-14)25-20(26)11-16-12-30-22(24-16)31-13-21(27)23-15-5-7-17(28-2)8-6-15/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26)
SMILES: CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C22H23N3O4S2
Molecular Weight: 457.56

2-[(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

CAS No.: 941980-51-4

Cat. No.: VC4611635

Molecular Formula: C22H23N3O4S2

Molecular Weight: 457.56

* For research use only. Not for human or veterinary use.

2-[(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide - 941980-51-4

Specification

CAS No. 941980-51-4
Molecular Formula C22H23N3O4S2
Molecular Weight 457.56
IUPAC Name 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Standard InChI InChI=1S/C22H23N3O4S2/c1-14-4-9-19(29-3)18(10-14)25-20(26)11-16-12-30-22(24-16)31-13-21(27)23-15-5-7-17(28-2)8-6-15/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26)
Standard InChI Key AYKWNKUKXPUVDM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC

Introduction

The compound 2-[(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule featuring a thiazole ring and an acetamide functional group. This compound belongs to the broader category of thiazole derivatives, which are known for their diverse pharmacological properties. The presence of a carbamoyl group and a sulfanyl linkage adds to its potential biological activity, making it a candidate for further investigation in medicinal chemistry.

Synthesis

The synthesis of such complex organic compounds typically involves multi-step reactions. Common steps include the formation of the thiazole ring, introduction of the carbamoyl group, and attachment of the sulfanyl-acetamide moiety. Reaction conditions, such as temperature and pH, must be carefully controlled to ensure high yields and purity.

text
Example Synthesis Steps: 1. Formation of Thiazole Ring 2. Introduction of Carbamoyl Group 3. Attachment of Sulfanyl-Acetamide Moiety

Potential Applications

Thiazole derivatives are known for their antimicrobial, antiproliferative, and anti-inflammatory activities. Given its structural features, 2-[(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide may exhibit similar properties, making it a candidate for drug development.

Potential ApplicationDescription
Antimicrobial ActivityPotential against bacterial and fungal pathogens
Antiproliferative ActivityPossible anticancer effects through inhibition of cell growth
Anti-inflammatory ActivityPotential as a modulator of inflammatory pathways

Research Findings and Future Directions

Detailed studies involving molecular docking and kinetic assays are necessary to elucidate the exact mechanisms of action and identify potential molecular targets. These studies would help in understanding how the compound interacts with enzymes or receptors, which is crucial for therapeutic applications.

Research MethodObjective
Molecular DockingIdentify binding sites and affinity to biological targets
Kinetic AssaysDetermine the rate of interaction with enzymes or receptors
In Vivo StudiesAssess efficacy and safety in biological systems

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